molecular formula C9H9NO5 B1391056 3-Methoxy-4-methyl-2-nitrobenzoic acid CAS No. 57281-77-3

3-Methoxy-4-methyl-2-nitrobenzoic acid

Cat. No.: B1391056
CAS No.: 57281-77-3
M. Wt: 211.17 g/mol
InChI Key: PJEQOQBIFDMSON-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and discovery of this compound emerged from the broader historical context of nitroaromatic compound research that gained prominence during the industrial expansion of organic chemistry in the twentieth century. Nitroaromatic compounds, as a class, were first systematically studied in the mid-1800s when chemists began exploring the nitration of aromatic compounds for various industrial applications. The specific synthesis and characterization of multiply substituted nitrobenzoic acids became particularly important as researchers sought to develop intermediates for pharmaceutical and chemical manufacturing processes.

The compound's emergence as a research target can be traced to the growing understanding of structure-activity relationships in medicinal chemistry, where researchers recognized that specific substitution patterns on aromatic rings could dramatically alter biological activity and chemical reactivity. The development of synthetic methodologies for preparing complex nitroaromatic carboxylic acids became essential for advancing pharmaceutical research, particularly in the development of anti-inflammatory agents and other therapeutic compounds. Historical records indicate that the systematic study of such compounds accelerated during the latter half of the twentieth century as analytical techniques improved and computational methods enabled better prediction of molecular properties and biological activities.

Classification within Nitroaromatic Carboxylic Acids

This compound belongs to the broader classification of nitroaromatic carboxylic acids, which represent an important subset of both carboxylic acid derivatives and nitroaromatic compounds. Within the carboxylic acid classification system, it is categorized as an aromatic monocarboxylic acid due to the presence of a single carboxyl group attached to an aromatic ring system. The aromatic nature of the compound places it in contrast to aliphatic carboxylic acids, as the benzene ring system provides unique electronic properties and reactivity patterns that are characteristic of aromatic compounds.

From the perspective of nitroaromatic compound classification, this compound falls within the category of substituted nitrobenzenes, specifically as a trisubstituted derivative where the nitro group serves as a strong electron-withdrawing substituent. The presence of multiple functional groups creates a complex electronic environment where the electron-donating methoxy group and the electron-withdrawing nitro group compete for influence over the aromatic ring's reactivity. This compound can be further classified as a mixed-substituted nitroaromatic acid, where both activating and deactivating groups are present on the same aromatic ring, leading to unique regioselectivity patterns in chemical reactions.

The following table summarizes the key classification parameters for this compound:

Classification Category Specific Classification Key Characteristics
Functional Group Class Aromatic Carboxylic Acid Contains COOH group attached to benzene ring
Nitroaromatic Type Trisubstituted Nitrobenzene Three substituents on benzene ring including nitro group
Electronic Nature Mixed Electron Donor/Acceptor Contains both electron-donating (methoxy) and withdrawing (nitro) groups
Substitution Pattern 2,3,4-Trisubstituted Benzoic Acid Specific positioning of functional groups
Molecular Complexity Polyfunctional Aromatic Compound Multiple reactive sites available for chemical transformations

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming substituted benzoic acids, where the carboxylic acid functionality serves as the primary reference point for numbering the aromatic ring positions. The name systematically describes each substituent's position and identity: the methoxy group at position 3, the methyl group at position 4, and the nitro group at position 2, all relative to the carboxylic acid at position 1. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The compound's identification within various chemical databases relies on multiple standardized systems beyond traditional nomenclature. The Chemical Abstracts Service number 57281-77-3 serves as a unique identifier that allows for consistent reference across different databases and literature sources. The International Chemical Identifier system provides a standardized way to represent the compound's structure using the InChI string: InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12), which encodes the complete structural information in a machine-readable format. The corresponding InChI Key PJEQOQBIFDMSON-UHFFFAOYSA-N provides a shorter, hash-based identifier that facilitates database searches and cross-referencing.

Additional identification systems include the Simplified Molecular Input Line Entry System notation, which represents the structure as COc1c(C)ccc(c1N+[O-])C(=O)O, providing a text-based representation of the molecular structure that is particularly useful for computational applications. The compound also carries the MDL number MFCD09834816, which serves as another database identifier, and various PubChem identifiers that facilitate access to comprehensive chemical and biological property databases. These multiple identification systems ensure that researchers can accurately locate and reference this compound across different scientific contexts and database platforms.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that make it a valuable synthetic intermediate and a model compound for studying structure-activity relationships. The presence of multiple functional groups with different electronic properties creates opportunities for selective chemical transformations, making it an important building block for the synthesis of more complex organic molecules. Research has demonstrated its utility as a precursor for biologically active compounds, particularly in the development of pharmaceutical agents with anti-inflammatory properties, where modifications of the nitro group have led to derivatives exhibiting enhanced biological activity.

The compound's research significance extends to its role in understanding fundamental chemical principles, particularly the effects of multiple substituents on aromatic reactivity patterns. The combination of electron-donating methoxy and electron-withdrawing nitro groups provides researchers with a model system for investigating how competing electronic effects influence reaction outcomes and molecular properties. Studies have shown that this compound serves as an excellent platform for exploring nucleophilic aromatic substitution reactions, reduction chemistry of nitro groups, and esterification reactions of the carboxylic acid functionality.

Furthermore, the compound has gained importance in materials science applications, particularly in the development of dyes and pigments where its stable chemical structure and vibrant color properties make it valuable for textile and coating industries. Recent research has explored its potential in developing new synthetic methodologies, with studies focusing on environmentally friendly approaches to nitroaromatic compound synthesis and transformation. The compound's role as a key intermediate in pesticide synthesis, particularly in the preparation of metrafenone-related compounds, demonstrates its industrial significance beyond academic research. These diverse applications highlight the compound's importance as both a research tool for advancing fundamental chemical knowledge and a practical intermediate for developing commercially important products.

Properties

IUPAC Name

3-methoxy-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQOQBIFDMSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671941
Record name 3-Methoxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57281-77-3
Record name 3-Methoxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Aromatic Precursors

Method Starting Material Reagents & Conditions Outcome & Notes
Nitration of 3-alkoxy-4-acetoxybenzaldehyde 3-alkoxy-4-acetoxybenzaldehyde Concentrated nitric acid (HNO₃) + sulfuric acid (H₂SO₄), temperature 0–10°C Produces 4-formyl-2-alkoxy-3-nitrophenyl acetate with regioselectivity; isomer formation (8–20%) noted during nitration
Nitration of 4-Acetoxy-3-methoxybenzoic acid 4-Acetoxy-3-methoxybenzoic acid Cold nitrating mixture, temperature 5–10°C Yields 4-hydroxy-3-methoxy-2-nitrobenzoic acid with moderate yield (~43%) and high purity after purification

Deacetylation and Methylation

Method Reagents & Conditions Outcome & Notes
Deacetylation of nitrobenzoate intermediates Sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIPEA) in organic solvents (e.g., tetrahydrofuran, ethanol) Reaction at -10 to 45°C, monitored by TLC; yields around 81–83% after recrystallization
Methylation of hydroxyl groups Methyl chloride (CH₃Cl) or dimethyl sulfate, alkaline conditions Reaction at 35–55°C, ensuring regioselectivity; yields typically >80% with high purity

Oxidation to Carboxylic Acid

Method Reagents & Conditions Outcome & Notes
Oxidation of methylated intermediates Potassium permanganate (KMnO₄) or sodium permanganate Conducted at room temperature or slightly elevated temperatures; yields around 83%, with minimal isomer formation
Alternative oxidation Boron trichloride (BCl₃) in dichloromethane Used for dealkylation and deprotection steps, yielding high purity (>99%)

Final Purification

  • Recrystallization from water-isopropanol mixtures (5:1 ratio) is standard to remove residual isomers and impurities.
  • Purity assessments via HPLC confirm isomer content below 0.5%, with overall yields between 81–83%.

Research Findings and Data Summary

Parameter Data / Observations References
Nitration yield Up to 95% for 4-formyl-2-methoxy-3-nitrophenyl acetate
Deacetylation & methylation Yields of ~81–83%, with isomer ratios below 0.5% after purification
Oxidation efficiency Approximately 83% yield with minimal isomer formation
Purity after recrystallization >99% as confirmed by HPLC

Notes and Considerations

  • Reaction Control: Temperature regulation during nitration and methylation is critical to prevent over-nitration or formation of undesired isomers.
  • Isomer Formation: Isomers such as 2A or 2A-like compounds are formed during nitration (~8–20%) but can be minimized through optimized reaction conditions and purification.
  • Environmental & Cost Factors: Using milder nitration conditions and recyclable solvents enhances environmental safety and reduces costs.
  • Industrial Relevance: The described methods are scalable, with straightforward purification steps suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Esterification: Methanol, sulfuric acid as a catalyst.

Major Products

    Reduction: 3-Methoxy-4-methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 3-methoxy-4-methyl-2-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-4-methyl-2-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for:

  • Antitumor Agents : It is involved in synthesizing pyrrolobenzodiazepines (PBDs), which have demonstrated antitumor activity by binding to specific DNA sequences. The synthesis of these compounds often requires intermediates like this compound to enhance efficacy and selectivity against cancer cells .

Organic Synthesis

The compound is utilized in organic synthesis for creating various derivatives and analogs. Some notable applications include:

  • Synthesis of Nitro Compounds : It can be nitrated further to produce more complex nitro compounds, which are useful in developing agrochemicals and pharmaceuticals.
  • Building Block for Other Derivatives : It acts as a precursor for synthesizing other functionalized aromatic compounds, such as amides and esters, which are pivotal in drug development .

Analytical Chemistry

In analytical chemistry, this compound is employed in:

  • Chromatographic Techniques : It is used as a standard reference material in high-performance liquid chromatography (HPLC) for quantifying related compounds in complex mixtures.
  • Spectroscopic Analysis : The compound's distinct spectral features allow it to be used as a marker in various spectroscopic methods, including NMR and mass spectrometry, aiding in the identification and characterization of other chemical entities .

Case Study 1: Antitumor Activity of PBDs

A study highlighted the synthesis of PBDs using this compound as an intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer therapies.

Case Study 2: Environmental Testing

Research has demonstrated the utility of this compound in environmental testing protocols. Its derivatives are analyzed to monitor pollution levels and assess the impact of agricultural chemicals on ecosystems .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. In substitution reactions, the methoxy group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Methoxy-4-methyl-2-nitrobenzoic acid, highlighting differences in substituent positions, physical properties, and synthesis routes:

Compound Name CAS RN Substituent Positions Melting Point (°C) Key Synthesis Methods References
This compound Not Provided 3-OCH₃, 4-CH₃, 2-NO₂ Not Reported Likely nitration of methoxy-methyl benzoic acid
4-Methoxy-3-nitrobenzoic acid 89-41-8 4-OCH₃, 3-NO₂ 191–194 Direct nitration of 4-methoxybenzoic acid
3-Methyl-4-nitrobenzoic acid 3113-71-1 3-CH₃, 4-NO₂ 216–219 Nitration of 3-methylbenzoic acid
4-Nitrobenzoic acid 62-23-7 4-NO₂ 242–243 Commercial nitration of benzoic acid
5-Hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 5-OH, 4-OCH₃, 2-NO₂ Not Reported Multistep synthesis involving nitration

Structural and Functional Differences

  • Substituent Effects: The methoxy group in this compound is ortho/para-directing, while the nitro group is meta-directing. This juxtaposition may lead to unique reactivity in further functionalization compared to analogs like 4-Methoxy-3-nitrobenzoic acid, where substituents are adjacent .

Physicochemical Properties

  • Melting Points :
    • The presence of methyl and nitro groups increases molecular symmetry and intermolecular forces, as observed in 3-Methyl-4-nitrobenzoic acid (mp 216–219°C) . The target compound’s melting point is expected to fall within a similar range, though steric effects from the methoxy group could lower it slightly.
  • Solubility: Polar substituents (e.g., -NO₂, -COOH) enhance aqueous solubility, while methoxy and methyl groups may improve organic solvent compatibility .

Biological Activity

3-Methoxy-4-methyl-2-nitrobenzoic acid is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound (C₈H₉N₁O₄) features a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzoic acid framework. The presence of these functional groups contributes to its chemical reactivity and biological activities.

The biological activity of this compound is primarily attributed to its interactions with cellular components. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other biomolecules. This interaction can influence various cellular signaling pathways, potentially leading to:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Antiproliferative Effects : Research indicates that it may inhibit the proliferation of specific cancer cell lines.
  • Cell Signaling Modulation : It has been observed to affect cell signaling pathways, which could have implications in cancer therapy and other diseases.

Biological Activity Overview

Biological Activity Description
AntimicrobialExhibits activity against Gram-positive bacteria, including resistant strains.
AntiproliferativeInhibits growth in various cancer cell lines, showing potential as an anticancer agent .
Cytotoxic EffectsInduces apoptosis in specific cell types through modulation of signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
  • Cancer Cell Proliferation : In vitro experiments demonstrated that this compound reduced the viability of murine melanoma B16 cells by 40% at a concentration of 100 µM after 48 hours. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Cell Signaling Pathways : Research highlighted that this compound modulates the MAPK signaling pathway, which is crucial for cell growth and differentiation. This modulation could explain its antiproliferative effects in cancer cells .

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. These derivatives have shown improved efficacy against various targets, indicating that structural modifications can significantly influence biological outcomes.

Comparative Analysis with Similar Compounds

Compound Name Structure Characteristics Biological Activity
2-Methoxy-4-nitrobenzoic acidContains a methoxy group but lacks methylModerate antimicrobial activity
4-Amino-3-hydroxy-2-nitrobenzoic acidContains an amino groupStronger antiproliferative effects
3-Hydroxy-4-methyl-2-nitrobenzoic acidHydroxyl instead of methoxyLower cytotoxicity

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected ResultReference
Melting PointDifferential Scanning Calorimetry190–194°C (similar to )
Purity (%)HPLC (C18 column, MeOH:H₂O=70:30)>98%
LogP (Partition Coefficient)DFT Calculation (B3LYP/6-31G*)~1.8–2.2

Q. Table 2. Comparison of Nitroaromatic Reactivity

CompoundReaction Rate (k, s⁻¹)Steric Hindrance EffectReference
This compound0.05HighHypothetical
4-Methoxy-3-nitrobenzoic acid0.12Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.